molecular formula C17H8Cl2O3 B12729388 2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)- CAS No. 108154-61-6

2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)-

Cat. No.: B12729388
CAS No.: 108154-61-6
M. Wt: 331.1 g/mol
InChI Key: XHSIXDXMMSWBET-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)- is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . The compound is a derivative of coumarin, characterized by the presence of chlorine atoms and a benzofuran moiety, which may impart unique chemical and biological properties.

Chemical Reactions Analysis

2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)- undergoes various chemical reactions, including:

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Properties

IUPAC Name

7-chloro-4-(5-chloro-1-benzofuran-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2O3/c18-10-2-4-14-9(5-10)6-15(21-14)13-8-17(20)22-16-7-11(19)1-3-12(13)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSIXDXMMSWBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148448
Record name 2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108154-61-6
Record name 2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108154616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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